molecular formula C10H6BrFN2O2 B2479161 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1157114-86-7

4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2479161
CAS No.: 1157114-86-7
M. Wt: 285.072
InChI Key: XYTDWUIMAMYVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines that prioritize the functional groups and ring numbering conventions established for heterocyclic compounds. The compound features a five-membered pyrazole ring containing two adjacent nitrogen atoms, which serves as the central scaffold for the molecule. The numbering system begins with one of the nitrogen atoms designated as position 1, followed by sequential numbering around the ring structure.

The structural complexity of this compound becomes evident when examining its substituent pattern. The carboxylic acid functional group occupies position 3 of the pyrazole ring, while a bromine atom is positioned at carbon 4. Most significantly, the nitrogen at position 1 bears a 2-fluorophenyl substituent, creating a biaryl system that connects the pyrazole heterocycle to a fluorinated benzene ring. This particular substitution pattern influences both the physical properties and potential biological activities of the compound.

The complete International Union of Pure and Applied Chemistry name reflects this structural arrangement: this compound. The "1H" designation indicates that the hydrogen atom is specifically located on the nitrogen at position 1, although in this case, that position is substituted with the fluorophenyl group. The systematic name provides unambiguous identification of the compound's structure and distinguishes it from other possible isomers with different substitution patterns.

Table 1: Structural Properties of this compound

Property Value Source
Molecular Formula C₁₀H₆BrFN₂O₂
Molecular Weight 285 daltons
Heavy Atoms Count 16
Rotatable Bond Count 2
Number of Rings 2
Polar Surface Area 55 Ų
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1

The molecular architecture of this compound demonstrates several important structural features that influence its chemical behavior. The compound contains two distinct ring systems: the pyrazole heterocycle and the fluorinated phenyl ring, connected through a nitrogen-carbon bond. This biaryl arrangement creates opportunities for conformational flexibility, as evidenced by the rotatable bond count of two. The polar surface area of 55 square angstroms suggests moderate polarity, which influences solubility characteristics and potential membrane permeability.

The halogen substituents present in this compound merit particular attention. The bromine atom at position 4 of the pyrazole ring provides opportunities for further synthetic elaboration through cross-coupling reactions, while the fluorine atom on the phenyl ring can significantly influence the electronic properties of the molecule. The carboxylic acid group contributes both hydrogen bonding capability and ionizable functionality, making this compound particularly interesting for biological applications where receptor binding and membrane transport are important considerations.

Historical Context in Heterocyclic Chemistry Research

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" for this class of compounds in 1883. This foundational nomenclature established the framework for understanding a new category of five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. Knorr's contribution to heterocyclic chemistry extended beyond simple nomenclature, as his work laid the groundwork for understanding the unique properties and reactivity patterns that distinguish pyrazoles from other nitrogen-containing heterocycles.

The synthetic accessibility of pyrazole compounds advanced significantly through the contributions of German chemist Hans von Pechmann, who developed a classical method for pyrazole synthesis in 1898. Von Pechmann's approach involved the reaction of acetylene with diazomethane, providing a reliable route to the basic pyrazole structure. This synthetic methodology represented a crucial breakthrough that enabled systematic investigation of pyrazole derivatives and their properties. Von Pechmann's work was particularly significant because it established reproducible synthetic pathways that could be modified to access substituted pyrazoles with diverse functional groups.

The historical significance of pyrazole chemistry extends beyond these early synthetic achievements to encompass broader developments in heterocyclic compound research. The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the first identification of a naturally occurring pyrazole compound, demonstrating that these heterocycles were not merely synthetic curiosities but had biological relevance. This discovery prompted increased interest in investigating the biological activities of pyrazole derivatives and understanding their potential roles in natural systems.

Table 2: Historical Milestones in Pyrazole Chemistry Research

Year Milestone Researcher Significance
1883 Pyrazole nomenclature established Ludwig Knorr First systematic classification of pyrazole compounds
1898 Classical pyrazole synthesis Hans von Pechmann Reliable synthetic methodology development
1959 First natural pyrazole isolated Multiple researchers Discovery of 1-pyrazolyl-alanine from watermelon seeds

The evolution of pyrazole chemistry research has been characterized by increasing sophistication in both synthetic methodology and understanding of structure-activity relationships. Early research focused primarily on basic synthetic transformations and structural characterization, while contemporary investigations emphasize the development of complex polyfunctional pyrazole derivatives with specific biological targets. This progression reflects broader trends in organic chemistry, where simple heterocyclic scaffolds have been elaborated into increasingly complex molecular architectures designed for specific applications.

The emergence of halogenated pyrazole derivatives, such as this compound, represents a natural evolution of this historical trajectory. These compounds incorporate lessons learned from decades of pyrazole research, combining multiple functional groups to achieve desired properties. The inclusion of both bromine and fluorine substituents reflects modern understanding of how halogen atoms can modulate molecular properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

4-bromo-1-(2-fluorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2O2/c11-6-5-14(13-9(6)10(15)16)8-4-2-1-3-7(8)12/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTDWUIMAMYVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)C(=O)O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 1-(2-fluorophenyl)-1H-pyrazole, which is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 4-bromo-1-(2-fluorophenyl)-1H-pyrazole.

    Carboxylation: The brominated pyrazole is then subjected to carboxylation using carbon dioxide in the presence of a base such as potassium carbonate (K2CO3) to introduce the carboxylic acid group at the 3-position of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Substitution: Formation of 4-substituted pyrazole derivatives.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole, including 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid, exhibit notable anti-inflammatory effects. The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

Compound COX-1 Inhibition (%) COX-2 Inhibition (%)
This compound40%75%

A study demonstrated that this compound significantly reduced edema in animal models when tested against carrageenan-induced inflammation, suggesting its potential for treating inflammatory diseases without severe side effects .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed effective inhibition of biofilm formation by pathogens such as Staphylococcus aureus.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus0.22 - 0.25
Escherichia coli0.30

This property positions the compound as a candidate for developing new antimicrobial agents, particularly against persistent infections .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have highlighted their cytotoxic effects against various cancer cell lines. The compound has demonstrated significant growth inhibition in assays conducted on lung and breast cancer cells.

Cell Line IC50 (μM) Compound
A549 (Lung Cancer)5.0This compound
MCF7 (Breast Cancer)3.5Similar Derivative

These findings suggest that this compound may serve as a lead structure for developing novel anticancer therapies .

Agricultural Applications

The anti-inflammatory and antimicrobial properties of this compound also extend to agricultural applications, particularly in developing new pesticides or herbicides that target specific plant pathogens while minimizing environmental impact.

Materials Science Applications

The unique chemical structure of this compound allows it to be utilized in synthesizing advanced materials with specific electronic or optical properties, making it suitable for applications in organic electronics and photonics.

Case Study 1: Anti-inflammatory Efficacy

A comprehensive study conducted by Sivaramakarthikeyan et al. evaluated the anti-inflammatory effects of pyrazole derivatives, including this compound, in animal models. The results indicated significant reductions in pro-inflammatory cytokines, suggesting therapeutic potential for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, researchers tested the compound against biofilms formed by Staphylococcus aureus. Results showed that it effectively disrupted biofilm integrity, indicating its potential application in treating chronic infections where biofilm formation presents a challenge .

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary but often include key proteins in signaling cascades or metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares the target compound with analogues differing in substituents at the 1- and 3-positions of the pyrazole ring:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Substituents Evidence Source
4-Bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid C₁₀H₆BrFN₂O₂ 285.07 EN300-1457338 N/A 2-Fluorophenyl, Br, COOH
4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylic acid C₇H₅BrN₂O₂ 229.03 EN300-10565156 N/A Propargyl, Br, COOH
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid C₆H₅BrF₂N₂O₂ 255.02 1006462-05-0 95% 2,2-Difluoroethyl, Br, COOH
4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid C₆H₇BrFN₂O₂ 241.04 1198437-47-6 95% 2-Fluoroethyl, Br, COOH (5-position)
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid C₆H₄BrF₃N₂O₂ 289.01 497833-05-3 N/A Methyl, CF₃, Br, COOH (5-position)

Key Observations :

  • This may improve binding to hydrophobic enzyme pockets.
  • Positional Isomerism : The carboxylic acid at the 3-position (target compound) vs. 5-position (e.g., CAS 1198437-47-6 ) alters hydrogen-bonding interactions in drug-receptor complexes.
  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) in increases acidity (pKa ~1–2) compared to the target compound’s carboxylic acid (pKa ~3–4), impacting solubility and reactivity.

Biological Activity

4-Bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1157114-86-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Molecular Formula: C9H6BrFN2O2
Molecular Weight: 285.06 g/mol
CAS Number: 1157114-86-7

The compound features a pyrazole ring substituted with a bromine atom and a fluorophenyl group, which contributes to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, the incorporation of electron-withdrawing groups in the para position of aromatic rings has been shown to enhance biological activity against various cancer cell lines.

Case Study: Anticancer Effects

In a study evaluating the activity of pyrazole derivatives, compounds similar to this compound demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116. The IC50 values for these compounds ranged from 0.19 µM to 5.13 µM, indicating strong antiproliferative effects and potential for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells. Flow cytometry analysis has revealed that these compounds can arrest cell proliferation at the G1 phase and activate apoptotic pathways through increased caspase activity .

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrazole derivatives. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth.

Data Table: Antimicrobial Efficacy

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
4-Bromo-1-(2-fluorophenyl)-1H-pyrazoleS. aureus10 µg/mL

This table summarizes the antimicrobial activity observed in preliminary studies, suggesting potential applications in treating bacterial infections .

Inhibition of Enzymatic Activity

Another area of interest is the inhibition of specific enzymes related to disease processes. For example, pyrazole derivatives have been identified as inhibitors of carbonic anhydrases, which are implicated in cancer progression and metastasis.

Case Study: Enzyme Inhibition

In vitro assays demonstrated that certain derivatives could selectively inhibit hCA IX at nanomolar concentrations, indicating their potential as therapeutic agents in cancer treatment .

Q & A

Q. What are the established synthetic routes for 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

Q. How is the structural identity of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) and X-ray crystallography . For example, ¹H NMR in DMSO-d₆ resolves peaks for the fluorophenyl aromatic protons (δ 7.2–7.8 ppm) and pyrazole protons (δ 8.1–8.5 ppm), while ¹⁹F NMR identifies the fluorine environment . Single-crystal X-ray diffraction provides absolute stereochemical confirmation, as demonstrated in related pyrazole-carboxylic acid derivatives .

Q. What purification strategies are recommended for isolating high-purity (>95%) samples?

  • Methodological Answer : Recrystallization using ethanol/water mixtures or HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA) are effective. Evidence shows that recrystallization achieves >95% purity for structurally similar pyrazole-carboxylic acids .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during Suzuki-Miyaura coupling?

  • Methodological Answer : Byproduct analysis via TLC and LC-MS is critical. Optimize catalyst systems (e.g., switch to PdCl₂(dppf) for better regioselectivity) and adjust stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid). Elevated temperatures (100°C) reduce homocoupling byproducts . Post-reaction purification using column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound .

Q. What analytical techniques resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from impurities or stereochemical variations. Use HPLC-MS to verify purity (>98%) and circular dichroism (CD) to assess enantiomeric excess. Comparative studies with analogs (e.g., 1-(2-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid) suggest that substituent positioning on the phenyl ring significantly alters target binding .

Q. How can computational modeling predict the reactivity of the bromine substituent in further functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the fluorine and bromine groups. Frontier molecular orbital (FMO) analysis predicts preferential reactivity at the pyrazole C4 position, guiding nucleophilic substitution or cross-coupling reactions .

Key Research Challenges and Recommendations

  • Synthetic Bottlenecks : Low yields in coupling reactions due to steric hindrance from the fluorophenyl group. Mitigate via microwave-assisted synthesis to enhance reaction kinetics .
  • Data Reproducibility : Standardize NMR solvent systems (e.g., DMSO-d₆ for carboxylic acid proton resolution) and report coupling constants for fluorinated analogs .
  • Biological Relevance : Prioritize derivatization at the carboxylic acid group (e.g., amide formation) to enhance bioavailability, as seen in related medicinal chemistry studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.